10H-phenothiazine-3-thiol

Description

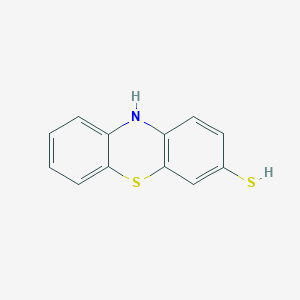

10H-Phenothiazine-3-thiol is a sulfur-containing heterocyclic compound derived from the phenothiazine scaffold, featuring a thiol (-SH) group at the 3-position of the tricyclic structure. Phenothiazines are characterized by a central 10H-phenothiazine core, which consists of two benzene rings fused to a thiazine ring.

Properties

CAS No. |

27414-89-7 |

|---|---|

Molecular Formula |

C12H9NS2 |

Molecular Weight |

231.3 g/mol |

IUPAC Name |

10H-phenothiazine-3-thiol |

InChI |

InChI=1S/C12H9NS2/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7,13-14H |

InChI Key |

AUZHFOZAWBCRKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenothiazine-3-thiol typically involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. This reaction is followed by oxidation using reagents such as 30% hydrogen peroxide in glacial acetic acid . Another method involves the Smiles rearrangement of 2-formamido-2′-nitrodiphenyl sulfides in alcoholic potassium hydroxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 10H-phenothiazine-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex structures.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in glacial acetic acid.

Substitution: Halogenating agents for electrophilic substitution.

Coupling Reactions: Palladium catalysts for Suzuki coupling.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Substitution Products: Halogenated derivatives.

Coupling Products: Biaryl compounds.

Scientific Research Applications

10H-phenothiazine-3-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and materials.

Biology: Investigated for its potential as a photoredox catalyst in biological transformations.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of optoelectronic materials and sensors.

Mechanism of Action

The mechanism of action of 10H-phenothiazine-3-thiol involves its ability to participate in redox reactions. The thiol group can undergo oxidation, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 10H-phenothiazine-3-thiol with structurally related phenothiazine derivatives, focusing on substituent effects, synthesis, spectral properties, and applications.

Table 1: Comparison of 10H-Phenothiazine Derivatives at Position 3

*Calculated based on molecular formula.

Substituent Effects on Reactivity and Properties

- Electron-Donating vs. Electron-Withdrawing Groups :

- The thiol (-SH) group is strongly electron-donating, which may enhance nucleophilic reactivity and metal-chelation capabilities compared to methyl (-CH₃) or methoxy (-OCH₃) groups .

- Electron-withdrawing groups (e.g., -SO₂NH₂ in compound 4) increase electrophilicity, facilitating reactions such as Mannich base formation .

- Synthetic Accessibility: Fluorinated derivatives (e.g., 3m) achieve higher yields (76%) compared to methoxy (58%) or methyl (62%) analogs, likely due to optimized reaction conditions with halogenated precursors . Ethynyl-substituted derivatives (e.g., 10-[(4-nitrophenyl)ethynyl]) exhibit low yields (6.9%), reflecting challenges in Sonogashira coupling efficiency .

Spectral and Structural Insights

- NMR Shifts :

- Mass Spectrometry :

Key Research Findings and Gaps

- Analogous routes (e.g., sulfonation or thiol-ene reactions) may require validation .

- Safety Profiles: Phenothiazines with nitro or ethynyl groups (e.g., compound in ) may pose handling risks (e.g., irritation; see Safety Code S26 ), whereas thiol derivatives could exhibit higher toxicity due to reactive -SH groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.